BenchChemオンラインストアへようこそ!

3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Physicochemical profiling Drug-likeness Chromenopyrimidine SAR

3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896805-10-0) is a fully synthetic heterocyclic small molecule (MW 424.46, C26H20N2O4) belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. It carries an o-tolyl substituent at C2 and a 4-methoxybenzyl group at N3.

Molecular Formula C26H20N2O4
Molecular Weight 424.456
CAS No. 896805-10-0
Cat. No. B2559612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS896805-10-0
Molecular FormulaC26H20N2O4
Molecular Weight424.456
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC
InChIInChI=1S/C26H20N2O4/c1-16-7-3-4-8-19(16)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)15-17-11-13-18(31-2)14-12-17/h3-14H,15H2,1-2H3
InChIKeyFYFBEWMSRNCLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896805-10-0: 3-(4-Methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Procurement Baseline


3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896805-10-0) is a fully synthetic heterocyclic small molecule (MW 424.46, C26H20N2O4) belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. It carries an o-tolyl substituent at C2 and a 4-methoxybenzyl group at N3. Physicochemical profiling (logP 4.46, logD 4.46, polar surface area 88.44 Ų, logSw -5.41) places it within oral drug-like chemical space, though experimental biological activity data for this precise compound remain absent from public databases . The chromeno[2,3-d]pyrimidine-4,5-dione scaffold has been described in patent literature as a core structure for NF-κB pathway inhibitors, and structurally related analogs have demonstrated measurable target engagement in high-throughput screening campaigns [1][2].

Why Generic Chromeno[2,3-d]pyrimidine-4,5-dione Substitution Fails for CAS 896805-10-0


Generic substitution among chromeno[2,3-d]pyrimidine-4,5-diones is not scientifically defensible because minor regioisomeric or substituent variations produce quantifiable differences in molecular recognition. The o-tolyl group at C2 introduces a sterically constrained ortho-methyl orientation that is absent in the p-tolyl isomer (CAS 896848-39-8) or in 2-furanyl analogs (BDBM41645), altering both the torsional profile and the electron density distribution of the core scaffold . In the broader class, the N3 substituent identity (4-methoxybenzyl vs. furanylmethyl vs. phenethyl) has been shown to be a critical determinant of biological outcome: the 2-furanyl-8-methoxy analog BDBM41645 exhibited only weak activity (IC50 = 7,580 nM; EC50 > 50,000 nM) against sphingosine-1-phosphate receptor 2 and other screening targets, whereas the 8-methoxy-3-phenyl-2-(p-tolyl) analog BDBM114637 displayed a distinct target profile with IC50 = 988 nM against methyl-CpG-binding domain protein 2 [1][2]. These data demonstrate that even single-point substituent changes within the chromeno[2,3-d]pyrimidine-4,5-dione class confer non-interchangeable target engagement profiles, making generic substitution without empirical verification a high-risk procurement strategy.

896805-10-0 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Physicochemical Differentiation: LogP, LogD, and Polar Surface Area vs. p-Tolyl Regioisomer

The target compound (CAS 896805-10-0) carries an o-tolyl group at C2, which generates a sterically constrained ortho-methyl orientation that differentiates it from the p-tolyl regioisomer (CAS 896848-39-8) and from 2-phenyl or 2-alkyl congeners. Quantitative logP, logD, PSA, and logSw values are available from the ChemDiv screening library database . These parameters predict differential membrane permeability, solubility, and passive absorption compared to close analogs. The polar surface area of 88.44 Ų is within the commonly accepted threshold for oral bioavailability (≤140 Ų), while logP of 4.46 falls in the moderate lipophilicity range, distinguishing this compound from more polar analogs such as BDBM41645 which incorporates an additional 8-methoxy substituent and a furanyl ring. This physicochemical signature supports distinct formulation and DMPK optimization strategies relative to other chromeno[2,3-d]pyrimidine-4,5-diones.

Physicochemical profiling Drug-likeness Chromenopyrimidine SAR

Regioisomeric Selectivity: o-Tolyl vs. p-Tolyl Substitution Divergence

The o-tolyl (2-methylphenyl) substituent at C2 of the target compound introduces a sterically hindered ortho-methyl group that is absent in the corresponding p-tolyl isomer (CAS 896848-39-8). In the broader chromeno[2,3-d]pyrimidine class, the substitution pattern on the C2 aryl ring has been identified as a critical determinant of biological activity. The 8-methoxy-3-phenyl-2-(p-tolyl) analog BDBM114637 demonstrated IC50 = 988 nM against methyl-CpG-binding domain protein 2 (MBD2), representing the most potent activity reported for a chromeno[2,3-d]pyrimidine-4,5-dione in the BindingDB [1]. The target compound's o-tolyl group is expected to adopt a distinct torsional angle relative to the chromenopyrimidine plane compared to p-tolyl, as the ortho-methyl group creates steric clash with the N3 substituent, forcing a non-coplanar conformation. This stereoelectronic perturbation would be predicted to alter the hydrogen-bonding and π-stacking interactions available for target protein engagement, thereby generating a target selectivity profile that is non-interchangeable with p-tolyl congeners.

Regioisomerism Target selectivity Chromenopyrimidine scaffold

NF-κB Pathway Inhibition Potential: Scaffold-Class Patent Validation

Patent WO2017117355A1 establishes the chromeno[2,3-d]pyrimidine-dione scaffold as a validated core for direct NF-κB pathway inhibition [1]. The patent explicitly claims 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones as NF-κB inhibitors, with exemplified compounds demonstrating measurable suppression of NF-κB transcriptional activity. While the target compound (a 4,5-dione rather than a 2,4-dione) was not explicitly exemplified in this patent, the scaffold homology and the established class-level NF-κB inhibitory activity support the inference that this compound series may engage the NF-κB pathway. A related compound, IT-848 (9-chloro-8-(hexyloxy)-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione), has been reported as a direct NF-κB inhibitor with clinical promise, further validating the therapeutic relevance of the chromeno[2,3-d]pyrimidine scaffold for inflammatory and oncology indications [2]. The target compound's specific substitution pattern (o-tolyl at C2, 4-methoxybenzyl at N3) remains untested within this mechanistic framework, representing an unresolved opportunity for empirical characterization.

NF-κB inhibition Anti-inflammatory Chromenopyrimidine patent

Selectivity Window Inferred from Closest Analog Screening Data

The structurally closest analog with publicly available screening data is BDBM41645, which bears the same 4-methoxybenzyl N3 substituent as the target compound but differs at C2 (2-furanyl vs. o-tolyl) and carries an additional 8-methoxy group on the chromene ring. BDBM41645 was tested in multiple high-throughput screening assays and showed differential activity: EC50 > 50,000 nM against sphingosine-1-phosphate receptor 2 (S1PR2), indicating essentially no activity at this target, and IC50 = 7,580 nM against a CTD phosphatase, representing weak μM-range activity [1]. This pattern demonstrates that the 4-methoxybenzyl-chromeno[2,3-d]pyrimidine-4,5-dione core is capable of discriminating between unrelated protein targets. The target compound's replacement of 2-furanyl with o-tolyl and removal of the 8-methoxy group would be expected to further shift the selectivity fingerprint, potentially improving potency at one or more targets currently not assessed.

Target selectivity Screening panel S1PR2 Chromenopyrimidine

896805-10-0 Research and Industrial Application Scenarios


NF-κB Pathway Inhibitor Screening Cascade

Based on class-level patent validation of chromeno[2,3-d]pyrimidine-diones as NF-κB inhibitors [1], procurement of CAS 896805-10-0 is scientifically justified for integration into NF-κB-driven screening cascades. The compound's o-tolyl C2 substituent provides a sterically differentiated probe relative to previously exemplified p-tolyl and 2-furanyl congeners. Researchers can deploy this compound in luciferase-based NF-κB reporter gene assays (e.g., TNFα-stimulated HEK293 or A549 cells) to determine whether the ortho-methyl constraint enhances or diminishes pathway inhibition relative to class benchmarks. The physicochemical profile (PSA 88.44 Ų, logP 4.46) supports standard DMSO-solubilized screening workflows without requiring specialized formulation.

Structure-Activity Relationship (SAR) Expansion of Chromeno[2,3-d]pyrimidine-4,5-dione Chemical Space

The compound fills an unoccupied node in the chromeno[2,3-d]pyrimidine-4,5-dione SAR matrix: the combination of o-tolyl at C2 and 4-methoxybenzyl at N3 has not been characterized in any public biological dataset. Existing data on the closest analog BDBM41645 (2-furanyl + 8-MeO + 4-methoxybenzyl) show only weak µM-range activity across tested targets (EC50 > 50,000 nM at S1PR2; IC50 = 7,580 nM at CTD phosphatase) [2]. Systematic procurement of this compound enables medicinal chemistry teams to establish whether the o-tolyl substitution rescues or redirects potency, thereby generating a new SAR vector for scaffold optimization.

Physicochemical Benchmarking for Oral Bioavailability Optimization

The compound's physicochemical signature (logP 4.46, PSA 88.44 Ų, logSw -5.41) makes it a suitable benchmarking tool for evaluating oral bioavailability potential within the chromeno[2,3-d]pyrimidine class. The PSA of 88.44 Ų is lower than that of 8-methoxy-substituted analogs (estimated PSA ~98-108 Ų), predicting improved passive permeability. Procurement enables parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies to empirically validate whether removal of the 8-methoxy substituent yields measurable permeability gains, informing lead optimization strategies.

Chemical Probe Development for Epigenetic Reader Domain Screening

The p-tolyl analog BDBM114637 demonstrated IC50 = 988 nM against methyl-CpG-binding domain protein 2 (MBD2) [3], a methyl-lysine reader domain implicated in epigenetic gene regulation. The target compound's o-tolyl substitution creates a distinct torsional and electrostatic profile that may alter MBD2 binding or redirect affinity toward related methyl-lysine readers (MBD1, MBD3, MBD4, MeCP2). Procurement supports panel screening against the MBD family to establish whether o-tolyl regioisomerism provides a selectivity handle for developing subtype-selective epigenetic chemical probes.

Quote Request

Request a Quote for 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.